3-Hydroxy-2-methyl-2-phenylpropanal

Catalog No.
S8934419
CAS No.
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-methyl-2-phenylpropanal

Product Name

3-Hydroxy-2-methyl-2-phenylpropanal

IUPAC Name

3-hydroxy-2-methyl-2-phenylpropanal

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3

InChI Key

DEBRVWHWFXLIRK-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C=O)C1=CC=CC=C1

3-Hydroxy-2-methyl-2-phenylpropanal is an organic compound with the molecular formula C10H12O2\text{C}_{10}\text{H}_{12}\text{O}_2 and a molecular weight of 164.20 g/mol. It features a hydroxyl group (-OH) attached to a carbon chain that includes a methyl group and a phenyl group. This compound is characterized by its unique structure, which includes a stereogenic center at the carbon atom adjacent to the hydroxyl group, making it significant in stereochemistry studies.

Typical of aldehydes and alcohols, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom, leading to the formation of alcohols or other derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids under suitable conditions.
  • Condensation Reactions: It can react with other carbonyl compounds through aldol condensation, forming β-hydroxy aldehydes or ketones.

For example, in one study, the Reformatsky reaction involving 3-hydroxy-2-methyl-2-phenylpropanal yielded epimeric products that were separated and analyzed for their stereochemical properties .

Research indicates that 3-Hydroxy-2-methyl-2-phenylpropanal may exhibit various biological activities, particularly in the context of enzyme interactions. For instance, it has been studied for its potential role in enzymatic reactions where it acts as a substrate or inhibitor. The specific biological implications remain an area of ongoing research, but its structural features suggest potential interactions with biological macromolecules.

Several synthesis methods have been reported for 3-Hydroxy-2-methyl-2-phenylpropanal:

  • Aldol Condensation: This method involves the reaction of propanal with ethyl 2-oxopropanoate in the presence of a base catalyst, followed by hydrolysis to yield the desired product .
  • Reformatsky Reaction: This reaction involves the condensation of 2-phenylpropanal with methyl α-bromopropionate, leading to the formation of various epimeric products .
  • Direct Hydroxylation: Another approach includes direct hydroxylation of suitable precursors under acidic or basic conditions.

Each method varies in yield and stereochemical outcomes, reflecting the compound's complexity.

3-Hydroxy-2-methyl-2-phenylpropanal finds applications in various fields:

  • Pharmaceuticals: Its unique structure may contribute to the development of new drugs or therapeutic agents.
  • Flavoring and Fragrance: Due to its aromatic nature, it could be utilized in flavoring agents or perfumes.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.

Interaction studies involving 3-Hydroxy-2-methyl-2-phenylpropanal often focus on its reactivity with enzymes and other biomolecules. For example, experiments have demonstrated its ability to undergo enzymatic transformations that highlight its potential as a substrate in biochemical pathways . Additionally, studies on its interaction with nucleophiles provide insights into its reactivity profile and potential applications in synthetic organic chemistry.

Several compounds share structural similarities with 3-Hydroxy-2-methyl-2-phenylpropanal. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Hydroxy-2-methylpropanalSimilar hydroxyl and methyl groupsLacks phenyl substitution
3-Hydroxy-4-methylbenzaldehydeContains a hydroxyl group and a methyl groupFeatures a different aromatic substitution pattern
3-Hydroxy-2-methylpropanoic acidHydroxyl group with carboxylic acid functionalityAcidic properties compared to aldehyde
3-HydroxybenzaldehydeContains a hydroxyl group on an aromatic ringAromatic character without aliphatic substituents

The uniqueness of 3-Hydroxy-2-methyl-2-phenylpropanal lies in its combination of an aldehyde functional group with both aliphatic and aromatic components, allowing for diverse reactivity and potential applications not found in simpler analogs.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-21

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